(2,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Description
The compound “(2,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” features a central azetidine ring (a 3-membered nitrogen-containing heterocycle) substituted at the 1-position with a 2,4-difluorobenzoyl group and at the 3-position with a pyridin-3-yloxy moiety. Its compact azetidine ring may confer advantages in metabolic stability and conformational rigidity compared to larger cyclic amines .
Properties
IUPAC Name |
(2,4-difluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-3-4-13(14(17)6-10)15(20)19-8-12(9-19)21-11-2-1-5-18-7-11/h1-7,12H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJZRNOFXNCSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of an appropriate precursor to form the azetidinone ring.
Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridin-3-yloxy group is introduced.
Attachment of the Difluorophenyl Group: This step involves the coupling reaction to attach the difluorophenyl group to the azetidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(2,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Core Heterocycles and Substituents
| Compound Name | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Azetidine | 2,4-Difluorophenyl; pyridin-3-yloxy | ~306.3 (estimated) | Compact ring, dual fluorine substitution, pyridinyl oxygen for H-bonding |
| 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | Piperidine | 2,4-Difluorophenyl; hydrochloride salt | ~275.7 | 6-membered ring, enhanced solubility via salt formation |
| (Z)-(2,4-Difluorophenyl)-(4-piperidyl)methanone Oxime | Piperidine | 2,4-Difluorophenyl; oxime group | ~280.3 | Oxime introduces polarity and potential tautomerization |
| [3-Hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone | Azetidine | 2,3,4-Trifluorophenyl; hydroxy and piperidyl groups | ~384.8 | Trifluorophenyl increases lipophilicity; stereospecific hydroxy substitution |
| Imidazo-pyrrolo-pyrazine derivatives (Patent EP) | Piperidine | Difluorophenyl; fused imidazo-pyrrolo-pyrazine heterocycle | ~450–500 (estimated) | Bulky heterocycle for targeted receptor binding |
Key Observations :
- Fluorine Substitution : The 2,4-difluorophenyl group balances lipophilicity and electronic effects, whereas trifluorophenyl derivatives (e.g., ) exhibit higher hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Functional Groups : The pyridin-3-yloxy group in the target compound offers hydrogen-bond acceptor capability, contrasting with oxime () or hydroxy-piperidyl () substituents, which introduce additional polarity or stereochemical complexity .
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Imidazo-pyrrolo-pyrazine derivatives () demonstrate high affinity for kinases or neurotransmitter receptors due to their extended aromatic systems, whereas the target compound’s pyridin-3-yloxy group may favor interactions with polar binding pockets .
Biological Activity
(2,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound consists of a difluorophenyl moiety, a pyridin-3-yloxy group, and an azetidin-1-yl group, making it a versatile candidate for various applications, particularly in drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 318.32 g/mol. The compound features distinct functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 318.32 g/mol |
| Structural Features | Difluorophenyl, Pyridin-3-yloxy, Azetidin-1-yl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects. Research indicates that it may exhibit enzyme inhibition properties, which are critical in the treatment of several diseases.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
-
Antiviral Activity :
- Compounds similar to those containing the azetidinone structure have shown antiviral properties against a range of viruses. For instance, certain azetidinones have been reported to inhibit the replication of human coronaviruses and influenza viruses, indicating potential therapeutic applications in viral infections .
-
Anticancer Properties :
- Azetidinone derivatives have been evaluated for their anticancer activities. Some studies indicate that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines such as breast and prostate cancer . The specific mechanisms often involve targeting pathways essential for tumor growth.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders or cancers where enzyme overactivity is a concern .
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to this compound:
- Study on Antiviral Activity : A study evaluated azetidinones for their ability to inhibit human coronavirus (229E), with some derivatives showing significant inhibitory effects (EC50 values around 45 µM), suggesting that modifications can enhance antiviral potency .
- Anticancer Efficacy : Research on azetidinones indicated that certain derivatives exhibited potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells at nanomolar concentrations, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
